VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT
Description
Molecular Structure and Functional Groups
Vancomycin hydrochloride is a branched tricyclic glycosylated nonribosomal peptide antibiotic with the molecular formula $$ \text{C}{66}\text{H}{75}\text{Cl}2\text{N}9\text{O}_{24} \cdot \text{HCl} $$ and a molecular weight of 1,485.71 g/mol. Its core structure consists of a heptapeptide backbone cross-linked via three aromatic ether bonds and one biaryl bond, forming a rigid aglycone scaffold. The glycosylation pattern includes a vancosamine sugar moiety linked to the fourth residue and a disaccharide (glucose-vancosamine) attached to the sixth residue.
Key functional groups include:
- Hydroxyl groups (–OH) on aromatic rings and sugar moieties, critical for hydrogen bonding.
- Amine groups (–NH, –NHCH$$_3$$) contributing to cationic properties at physiological pH.
- Carboxyl group (–COOH) at the C-terminus, which influences solubility and ionization.
- Chlorine atoms at positions 15 and 27, enhancing hydrophobic interactions.
The stereochemical configuration of vancomycin hydrochloride is defined by 18 chiral centers, with critical D-amino acids (e.g., D-leucine, D-β-hydroxytyrosine) enabling target specificity.
Physicochemical Properties
Solubility Profiles in Aqueous Media
Vancomycin hydrochloride exhibits pH-dependent solubility:
Its solubility in organic solvents (e.g., ethanol, acetone) is negligible, aligning with its polar glycopeptide structure.
Stability Under Varying pH and Temperature Conditions
Stability studies reveal:
- pH Stability : Maximum stability between pH 4.7–7.8, with degradation accelerating at extremes (e.g., t$$_{1/2}$$ = 8.7 days at pH 9.0 vs. >30 days at pH 4.7). Degradation pathways include hydrolysis of glycosidic bonds and oxidation of aromatic residues.
- Thermal Stability : Solutions in 5% dextrose (D5W) remain stable for 48 hours at 25°C, even at 83.3 mg/mL. Lyophilized powder retains potency for >24 months at 2–8°C.
Spectrophotometric and Electrometric Titration Behavior
Crystallographic and Conformational Analysis
X-ray crystallography (PDB: 1SHO) reveals vancomycin hydrochloride exists as an asymmetric dimer in solid state, with two distinct ligand-binding pockets. Key features:
- Dimer Interface : Stabilized by hydrogen bonds between the aglycone backbone and vancosamine sugars.
- Peptide-Binding Pocket : Accommodates D-Ala-D-Ala motifs via five hydrogen bonds (Figure 1).
- Conformational Flexibility : The asparagine sidechain (residue 4) modulates pocket accessibility, swinging outward upon ligand binding.
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2$$1$$2$$1$$2 |
| Unit cell dimensions | a = 14.7 Å, b = 24.3 Å, c = 30.1 Å |
| Resolution | 1.09 Å |
| R-factor | 0.158 |
Molecular dynamics simulations highlight pH-dependent conformational changes, particularly in the glycosylation domain, which alters solvent exposure of hydrophobic residues.
Properties
CAS No. |
123409-00-7 |
|---|---|
Molecular Formula |
C66H257Cl2N9O24 |
Molecular Weight |
1632.7 g/mol |
IUPAC Name |
azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride |
InChI |
InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2 |
InChI Key |
ARNOCQCQWLXLRG-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Inoculum Preparation
The process begins with inoculum development. Spores from S. orientalis are cultivated on agar slants containing starch, soybean meal, and calcium carbonate at 30°C for 7–10 days. For large-scale production, spores are transferred to a vegetative growth medium, typically composed of:
| Component | Concentration (g/L) | Function |
|---|---|---|
| Glucose | 15 | Carbon source |
| Soybean meal | 15 | Nitrogen source |
| Corn steep solids | 5 | Growth factors |
| NaCl | 2 | Osmotic balance |
| CaCO₃ | 2 | pH buffering |
This medium is incubated at 26–32°C with aeration (0.4 vvm) and agitation (225 rpm) for 48 hours to generate a dense vegetative inoculum.
Production-Scale Fermentation
The production medium is inoculated at 4% (v/v) and fermented in 350-gallon bioreactors. A representative large-scale medium includes:
| Component | Concentration | Role |
|---|---|---|
| Meat peptone | 14.2 g/L | Amino acid source |
| Corn fermentation solubles | 4.73 g/L | Trace nutrients |
| Starch | 30 g/L | Slow-release carbon |
| Antifoam agent | As needed | Prevent foam formation |
Fermentation occurs at 28–30°C for 96 hours, with dissolved oxygen maintained at 30% saturation through sparging (12 ft³/min air) and agitation. pH shifts from 6.7 to 7.6 indicate metabolite production and biomass growth. Post-fermentation, the broth contains ~200 µg/mL vancomycin, which is separated from mycelia via centrifugation or filtration.
Purification and Hydrochloride Salt Formation
Primary Recovery
The clarified broth undergoes adsorption using ion-exchange resins (e.g., Amberlite IRA-401S) at pH 6.0–7.0. Vancomycin binds to the resin, which is then washed with deionized water to remove impurities. Elution with 0.1N HCl yields a crude vancomycin solution.
Secondary Purification
Activated carbon (e.g., Norit SG) further purifies the eluate. The carbon column is washed with pH 3 ethanol-water (50:50), eluting vancomycin with 75% methanol. The eluate is concentrated under vacuum and precipitated by acetone addition at 4°C, forming vancomycin hydrochloride crystals.
| Step | Conditions | Purity Increase (%) |
|---|---|---|
| Ion-exchange | pH 6.5, 25°C | 40 → 75 |
| Carbon adsorption | pH 3, 50% ethanol | 75 → 90 |
| Acetone precipitation | 4°C, 1:4 (v/v) | 90 → 98 |
Analytical Characterization and Quality Control
Potency and Purity Testing
Vancomycin hydrochloride is assayed via HPLC, with USP standards requiring ≥950 µg/mg on a dried basis. Impurity profiles are critical, with vancomycin B (a structural analog) limited to ≤5%.
| Parameter | Specification | Method |
|---|---|---|
| Potency | ≥950 µg/mg | Microbiological assay |
| Vancomycin B | ≤5% | HPLC |
| Loss on drying | ≤5% | Gravimetric |
Applications in Plant Cell Culture
Vancomycin hydrochloride is used at 400–500 µg/mL in plant culture media to inhibit Agrobacterium tumefaciens without phytotoxicity. Synergy with cefotaxime (100–250 µg/mL) enhances bactericidal activity, achieving >99% contamination control in Arabidopsis and tobacco transformations.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Vancomycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial activity.
Substitution: Substitution reactions can occur at various functional groups within the vancomycin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various degradation products and modified glycopeptides, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Plant Cell Culture and Transformation
Vancomycin hydrochloride is widely used in plant cell culture to prevent bacterial contamination and select for transformed plant cells. Its low toxicity to plant cells allows researchers to utilize it effectively without harming the plant tissue .
- Agrobacterium tumefaciens Mediated Transformation : Vancomycin is often employed in conjunction with other antibiotics like cefotaxime or carbenicillin to control the growth of Agrobacterium tumefaciens, a common vector for gene transfer in plants. This combination enhances transformation efficiency while minimizing adverse effects on the plant cells .
- Concentration Effects : Studies indicate that while vancomycin is generally non-toxic at lower concentrations, higher concentrations (e.g., 500 µg/ml) can reduce transformation efficiency . Therefore, optimization of antibiotic concentration is crucial for successful plant transformations.
Antimicrobial Susceptibility Testing
Vancomycin hydrochloride plays a significant role in clinical microbiology, particularly in antimicrobial susceptibility tests (AST). These tests are essential for determining the effectiveness of antibiotics against specific bacterial pathogens.
- Microbiological Applications : In vitro tests using vancomycin help assess the susceptibility of Gram-positive bacteria to this antibiotic. The results guide clinicians in selecting appropriate treatments for infections caused by resistant strains .
- Case Studies : Research has shown that exposure to vancomycin can lead to phenotypic modifications in Staphylococcus aureus, affecting cell membrane composition and viability . Such studies are critical for understanding resistance mechanisms and improving treatment strategies.
Table 1: Summary of Vancomycin Hydrochloride Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Plant Cell Culture | Used to prevent bacterial contamination and select transformed cells | Low toxicity; effective against Agrobacterium |
| Agrobacterium Transformation | Combined with cefotaxime or carbenicillin for enhanced transformation | Higher concentrations may reduce efficiency |
| Antimicrobial Susceptibility Tests | Evaluates effectiveness against Gram-positive bacteria | Guides treatment options; resistance observed |
| Phenotypic Studies | Analyzes changes in bacterial cells after exposure | Modifications in membrane composition noted |
Case Study: Transformation Efficiency with Vancomycin
In a study conducted by Silva and Fukai (2001), the impact of vancomycin on transformation efficiency was evaluated. The researchers found that while lower concentrations allowed for effective selection of transformed cells, higher concentrations led to decreased transformation rates due to potential toxicity effects on the plant tissues. This highlights the importance of careful concentration management when utilizing vancomycin in plant biotechnology applications.
Mechanism of Action
Vancomycin hydrochloride exerts its antibacterial effects by inhibiting cell wall biosynthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix . This inhibition disrupts cell wall synthesis, leading to bacterial cell death . The primary molecular targets are the peptidoglycan precursors, and the pathway involved is the inhibition of transglycosylation and transpeptidation reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Glycopeptide Antibiotics
Comparison with Other Hydrochloride Antibiotics
Tetracycline Hydrochloride serves as a contrasting antibiotic:
Analytical Methodologies
Vancomycin Hydrochloride detection methods vary by application:
| Method | Sensitivity | Application | Reference |
|---|---|---|---|
| HPLC (Plasma) | 0.1 mg/mL | Clinical TDM | |
| UHPLC-MS/MS | ng/mL range | Research pharmacokinetics | |
| UV Spectrophotometry | Moderate | Bulk purity testing |
Biological Activity
Vancomycin hydrochloride is a glycopeptide antibiotic primarily recognized for its effectiveness against Gram-positive bacterial infections. Its application extends beyond traditional medical uses, finding relevance in plant biology, particularly in plant cell culture systems. This article explores the biological activity of vancomycin hydrochloride, focusing on its mechanisms, effects on various organisms, and applications in plant tissue culture.
Vancomycin's bactericidal action is primarily due to its ability to inhibit cell wall biosynthesis in bacteria. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This action disrupts the structural integrity of Gram-positive bacteria, making them susceptible to osmotic pressure and ultimately leading to cell lysis .
Key Mechanisms:
- Inhibition of Peptidoglycan Synthesis: Vancomycin prevents the transglycosylation process essential for cell wall formation.
- Alteration of Membrane Permeability: It modifies the permeability of bacterial membranes, affecting RNA synthesis and overall cellular metabolism .
- Specificity: Vancomycin is ineffective against Gram-negative bacteria due to their unique cell wall structure, which acts as a barrier .
Biological Activity in Plant Cell Culture
Vancomycin has been employed in plant cell culture to control bacterial contamination. Its low toxicity to plant cells allows it to be used effectively without detrimental effects on plant tissue development .
Applications:
- Contamination Control: Vancomycin is used to eliminate Gram-positive bacterial infections in plant tissues, particularly during Agrobacterium-mediated transformations .
- Synergistic Effects: It is often combined with other antibiotics like cefotaxime to enhance its efficacy against bacterial contaminants .
Study 1: Effectiveness Against Contaminants
In a study examining the impact of vancomycin on Agrobacterium tumefaciens, researchers found that concentrations as low as 100 µg/mL were effective in controlling bacterial growth without harming plant cells. Higher concentrations were noted to reduce transformation efficiency but did not significantly affect plant viability .
Study 2: In Vitro Antibacterial Activity
Research conducted by Op't Veld et al. (2020) demonstrated that vancomycin-loaded hydrogels exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The inhibition zones measured indicated effective antibacterial properties, confirming its potential use in controlled-release formulations for enhanced therapeutic effects .
Data Tables
| Study | Organism | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Silva & Fukai (2001) | Agrobacterium tumefaciens | 500 | Reduced transformation efficiency |
| Op't Veld et al. (2020) | E. coli and S. aureus | 100 | Significant inhibition zone observed |
| Recent Study (2022) | Plant cells | 100 | Effective against bacterial contamination |
Q & A
Q. What are the primary mechanisms by which vancomycin hydrochloride inhibits bacterial cell wall synthesis in plant cell culture systems?
Vancomycin hydrochloride targets bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing cross-linking and compromising structural integrity. A secondary mechanism involves altering bacterial membrane permeability and RNA synthesis, which disrupts cellular homeostasis . Researchers should validate these mechanisms in plant culture systems using in vitro assays (e.g., peptidoglycan binding assays) coupled with fluorescence microscopy to visualize membrane permeability changes .
Q. How can researchers optimize vancomycin dosage to minimize cytotoxicity in plant cell cultures while maintaining antibacterial efficacy?
Methodological optimization involves dose-response experiments using plant cell viability assays (e.g., Evans Blue staining or electrolyte leakage tests) alongside bacterial inhibition zone measurements. For example, Murashige and Skoog (MS) medium modifications can be tested to assess how nutrient composition influences vancomycin stability and activity . Redox biosensors (e.g., Grx1-roGFP2) may also monitor oxidative stress in plant cells exposed to vancomycin, helping identify sublethal thresholds .
Q. What analytical methods are recommended for detecting vancomycin hydrochloride residues in plant cell culture media?
High-performance liquid chromatography (HPLC) with ultraviolet detection at 280 nm is standard for quantifying vancomycin concentrations. Researchers should prepare sample solutions in mobile phase A (e.g., 0.1% trifluoroacetic acid) and validate results against calibration curves. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) improves sensitivity, particularly in complex plant matrices .
Advanced Research Questions
Q. How do redox dynamics in plant organelles influence vancomycin’s antibacterial activity in co-culture systems?
Chloroplastic and mitochondrial redox states, measured via biosensors like roGFP2-Orp1, modulate vancomycin efficacy by altering reactive oxygen species (ROS) levels. For instance, methyl viologen-induced ROS in chloroplasts amplifies oxidative stress, which may synergize with vancomycin’s membrane-disrupting effects. Researchers should correlate in vivo redox potential (EGSH) measurements with bacterial inhibition kinetics to map compartment-specific interactions .
Q. What experimental strategies resolve contradictions in studies reporting vancomycin’s synergistic effects with aminoglycosides in plant-pathogen models?
Discrepancies often arise from variations in bacterial strain susceptibility, culture media composition, or antibiotic exposure timing. A systematic approach includes:
- Dose matrix experiments : Test vancomycin-gentamicin combinations across a range of concentrations (e.g., 0.1–50 µg/mL) using checkerboard assays.
- Time-kill curves : Monitor bacterial viability hourly to identify time-dependent synergism.
- Transcriptomic analysis : Compare gene expression profiles (e.g., van operon activation) under mono- vs. combination therapy .
Q. How can researchers model vancomycin resistance emergence in plant-associated bacteria during long-term culture experiments?
Use continuous culture systems with subinhibitory vancomycin concentrations to simulate selective pressure. Whole-genome sequencing of evolved bacterial populations can identify mutations in van genes or cell wall synthesis pathways. Pair this with plant cell viability assays to assess trade-offs between resistance development and host toxicity .
Data Analysis and Validation
Q. What statistical frameworks are appropriate for analyzing vancomycin’s dose-dependent effects on plant-bacterial co-cultures?
Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify IC50 values for plant cell toxicity and bacterial inhibition. For multivariate datasets (e.g., ROS levels, nutrient availability), principal component analysis (PCA) or machine learning algorithms (e.g., random forests) can identify critical variables affecting vancomycin efficacy .
Q. How should researchers validate in vitro vancomycin activity data against in planta infection models?
Cross-validation requires parallel experiments in Arabidopsis thaliana or Nicotiana benthamiana infected with vancomycin-sensitive pathogens (e.g., Clavibacter michiganensis). Compare in vitro MIC values with in planta bacterial load reductions (via qPCR or CFU counts) and histological analysis of plant tissue damage .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
